4-(Phenylamino)benzoic acid

Description

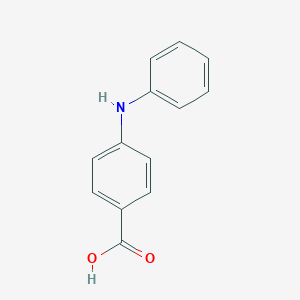

Structure

3D Structure

Properties

IUPAC Name |

4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLADQPZFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303373 | |

| Record name | 4-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-20-9 | |

| Record name | 4-(Phenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17040-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(phenylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylamino)benzoic Acid: Synthesis, Properties, and Applications

Introduction

4-(Phenylamino)benzoic acid, also known as 4-anilinobenzoic acid, is an important bifunctional organic compound featuring both a carboxylic acid and a secondary amine group.[1] This structural motif makes it a valuable intermediate and building block in various fields, particularly in medicinal chemistry and materials science.[2] Its derivatives, such as N-phenylanthranilic acid (an isomer), are recognized as a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(phenylamino)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Route: The Ullmann Condensation

The most established and versatile method for synthesizing 4-(phenylamino)benzoic acid is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[5][6] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Specifically, it involves the coupling of a 4-halobenzoic acid with aniline.[5]

Mechanistic Insight

The Ullmann condensation traditionally required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[5] However, modern protocols utilize catalytic amounts of copper, often as copper(I) salts like CuI, in the presence of a ligand and a base.[6]

The catalytic cycle is generally understood to proceed through the following key steps:

-

Formation of a Copper(I)-Amide Complex: The base deprotonates the aniline, which then coordinates with the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide (e.g., 4-iodobenzoic acid) undergoes oxidative addition to the copper complex, forming a Cu(III) intermediate.[7]

-

Reductive Elimination: The desired C-N bond is formed via reductive elimination from the Cu(III) complex, yielding 4-(phenylamino)benzoic acid and regenerating the active Cu(I) catalyst.[6]

The use of ligands, such as diamines or phenanthroline, accelerates the reaction by stabilizing the copper intermediates, allowing for lower reaction temperatures.[8] The choice of base (commonly an inorganic carbonate like K₂CO₃) and a high-boiling polar solvent (like DMF or NMP) is critical for reaction efficiency.[5][9]

Caption: Catalytic cycle of the ligand-assisted Ullmann condensation.

Detailed Experimental Protocol: Synthesis of 4-(Phenylamino)benzoic Acid

This protocol describes a representative lab-scale synthesis adapted from typical Ullmann condensation procedures.[9]

Materials:

-

4-Iodobenzoic acid (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzoic acid, potassium carbonate, copper(I) iodide, and 1,10-phenanthroline.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous DMF, followed by aniline via syringe.

-

Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 12 to 24 hours.[6]

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 4 by slowly adding 2M HCl.[9] This protonates the carboxylate, causing the product to precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure 4-(phenylamino)benzoic acid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Physicochemical Properties

A summary of key properties for 4-(phenylamino)benzoic acid is provided below.

| Property | Value | Source |

| IUPAC Name | 4-anilinobenzoic acid | [10] |

| Molecular Formula | C₁₃H₁₁NO₂ | [10] |

| Molecular Weight | 213.23 g/mol | [10][11] |

| CAS Number | 17040-20-9 | [10] |

| Appearance | Solid | [2] |

| Melting Point | Data not consistently available; varies by source. | |

| pKa | ~3.9 (Predicted) | [10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and alcohols. |

Applications in Research and Drug Development

4-(Phenylamino)benzoic acid serves as a crucial scaffold and intermediate in several areas:

-

Pharmaceutical Synthesis: Its structure is a key component in the synthesis of more complex molecules with potential pharmacological activity.[2] Its isomer, N-phenylanthranilic acid, is a well-known precursor for anti-inflammatory and analgesic drugs.[4]

-

NSAID Research: While not an NSAID itself, its structural similarity to fenamic acid-type NSAIDs makes it a compound of interest in the development of new anti-inflammatory agents that may block the production of prostaglandins.[3][11]

-

Materials Science: The molecule's rigid structure and functional groups allow it to be used in the formulation of polymers and coatings to enhance properties like thermal stability.[4]

-

Biochemical Probes: Due to its structural resemblance to para-aminobenzoic acid (PABA), it may be used in research related to biochemical pathways involving PABA, such as folate synthesis in microorganisms.[1][2]

References

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

The Ullmann reaction. (n.d.). SlideShare. Retrieved January 9, 2024, from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved January 9, 2024, from [Link]

-

4-(Phenylamino)benzoic acid. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1976). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 9, 2024, from [Link]

-

The Mechanism of the Modified Ullmann Reaction. (2010). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData. Retrieved January 9, 2024, from [Link]

-

Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Ullmann condensation using copper or copper oxide as the reactant. (2006). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to 4-(Phenylamino)benzoic Acid

This guide provides a comprehensive technical overview of 4-(Phenylamino)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, potential applications, and safety considerations, supported by field-proven insights and authoritative references.

Core Identification and Chemical Properties

IUPAC Name: 4-anilinobenzoic acid[1][2]

4-(Phenylamino)benzoic acid, also known as 4-anilinobenzoic acid, is a derivative of aminobenzoic acid.[2] Its structure, which features a phenylamino group attached to a benzoic acid core, makes it a valuable bifunctional molecule for chemical synthesis.[2][4] This structural arrangement provides a foundation for creating more complex molecules with potential pharmacological activities and for developing novel functional materials.[2][4]

Physicochemical Data

A summary of the key physicochemical properties of 4-(Phenylamino)benzoic acid is presented in the table below. Understanding these properties is crucial for designing experiments, developing formulations, and predicting the compound's behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 213.23 g/mol | PubChem[1] |

| Appearance | Solid | Benchchem[2] |

| InChI | InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | PubChem[2] |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | Biosynth[3] |

Synthesis and Spectroscopic Characterization

The synthesis of phenylamino benzoic acid derivatives often involves cross-coupling reactions. A common and well-established method is the Ullmann condensation, which is particularly effective for forming the C-N bond between an aryl halide and an amine.

Generalized Ullmann Condensation for Phenylamino Benzoic Acids

The Ullmann reaction is a cornerstone of synthetic organic chemistry for creating diarylamine structures. The synthesis of the related compound, 2-(phenylamino)benzoic acid (N-phenylanthranilic acid), provides a well-documented example of this methodology.[5] This reaction typically involves the coupling of an aminobenzoic acid with a halobenzene or, conversely, a halo-benzoic acid with aniline, catalyzed by copper.

Conceptual Workflow for Ullmann Condensation:

Caption: Generalized workflow for the Ullmann condensation to synthesize N-phenylanthranilic acid derivatives.

Spectroscopic Data

Characterization of the final product is essential to confirm its identity and purity. Key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra for the 4-isomer are proprietary, data for the closely related 2-(phenylamino)benzoic acid provides valuable comparative information.

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.89 (s, 1H), 7.95 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.56 (t, J = 7.8 Hz, 1H), 7.35 (t, J = 7.9 Hz, 2H), 7.27 (t, J = 7.6 Hz, 1H), 7.08 (t, J = 7.3 Hz, 1H), 7.01 (d, J = 8.2 Hz, 1H), 6.90 (d, J = 8.7 Hz, 2H).[5]

¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 167.01, 157.92, 155.26, 134.04, 131.84, 130.35, 124.97, 124.48, 123.31, 121.48, 118.04.[5]

Infrared (IR) Spectroscopy: The IR spectrum of benzoic acid derivatives shows characteristic absorption bands. The O-H stretch of the carboxylic acid is typically a very broad band in the range of 3000-2550 cm⁻¹, while the C=O stretch appears between 1780-1650 cm⁻¹.[6] For 2-(phenylamino)benzoic acid, significant peaks are observed at 3332.34 cm⁻¹ (N-H stretch) and 1655.04 cm⁻¹ (C=O stretch).[5]

Applications in Research and Development

4-(Phenylamino)benzoic acid serves as a crucial building block in several areas of scientific research, particularly in medicinal chemistry and materials science.[2][4]

Pharmaceutical Research

The structural similarity of 4-(phenylamino)benzoic acid to para-aminobenzoic acid (PABA) suggests its potential application in research related to biochemical pathways involving PABA, such as folate synthesis in microorganisms.[2][4][7] PABA and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7]

The broader class of N-phenylanthranilic acids, to which 4-(phenylamino)benzoic acid belongs, has been investigated for various therapeutic applications. For instance, these compounds are explored as anti-inflammatory and analgesic agents.[8][9]

Materials Science

In materials science, derivatives of phenylamino benzoic acid are utilized in the formulation of polymers and coatings to enhance properties like thermal stability and chemical resistance.[8] The related compound, 4-(phenylazo)benzoic acid, is of significant interest for its photo-isomerizable properties, making it a valuable component in photoswitchable materials, liquid crystals, and molecular devices.[10][11]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-(phenylamino)benzoic acid and its derivatives.

Hazard Identification

Based on data for similar compounds, 4-(phenylamino)benzoic acid may cause skin and serious eye irritation, as well as respiratory irritation.[12][13] It is important to handle the compound in a well-ventilated area, preferably in a fume hood.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[12][13]

-

Ingestion: Do not eat, drink, or smoke when using this product.[13]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[12]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

Storage

Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store locked up.[12][13]

Storage and Handling Workflow:

Caption: Recommended workflow for the safe handling and storage of 4-(Phenylamino)benzoic acid.

Conclusion

4-(Phenylamino)benzoic acid is a versatile chemical compound with significant potential in both pharmaceutical and materials science research. Its synthesis is achievable through established organic chemistry techniques, and its bifunctional nature allows for a wide range of derivatization. As research into novel therapeutics and advanced materials continues, the utility of this and related compounds is likely to expand. Adherence to strict safety protocols is paramount for any researcher working with this chemical.

References

-

PubChem. (n.d.). 4-(Phenylamino)benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(phenylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Li, J., & Long, S. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 8(12), x231303. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(phenylazo)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ali, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(1), 1. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-(Phenylamino)benzoic acid. Retrieved from [Link]

Sources

- 1. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. aablocks.com [aablocks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-(Phenylazo)benzoic acid 98 1562-93-2 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 17040-20-9|4-(Phenylamino)benzoic acid|BLD Pharm [bldpharm.com]

Molecular structure and weight of 4-(Phenylamino)benzoic acid

An In-depth Technical Guide to the Molecular Structure and Properties of 4-(Phenylamino)benzoic Acid

Authored by a Senior Application Scientist

Introduction

4-(Phenylamino)benzoic acid, also known as 4-anilinobenzoic acid, is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, which features a benzoic acid core linked to a phenylamino (anilino) group, provides a versatile scaffold for the development of more complex molecules.[1][2] As a derivative of both aniline and benzoic acid, it serves as a crucial synthetic intermediate for a range of target compounds, including potential pharmacologically active agents and functional materials.[1]

This guide offers a detailed exploration of the molecular characteristics of 4-(Phenylamino)benzoic acid. We will delve into its structural properties, molecular weight, physicochemical characteristics, and the analytical techniques essential for its characterization. Furthermore, this document provides insights into its synthesis and relevance in drug development, grounded in established scientific principles to ensure technical accuracy and practical utility for professionals in the field.

Chemical Identity and Molecular Properties

Accurate identification is the cornerstone of all chemical research. 4-(Phenylamino)benzoic acid is cataloged under several identifiers across various chemical databases. Its fundamental properties, including molecular formula and weight, are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Identifier | Value | Source |

| IUPAC Name | 4-anilinobenzoic acid | PubChem[1][3] |

| CAS Number | 17040-20-9 | PubChem[3], Biosynth[4] |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[3], Biosynth[4] |

| Molecular Weight | 213.23 g/mol | PubChem[3], BLD Pharm[5] |

| Monoisotopic Mass | 213.078978594 Da | PubChem[3] |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O | PubChem[3], Biosynth[4] |

| InChI | InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | PubChem[3] |

| InChIKey | DPAMLADQPZFXMD-UHFFFAOYSA-N | PubChem[3] |

Molecular Structure and Conformation

The molecular architecture of 4-(Phenylamino)benzoic acid consists of a central para-substituted benzene ring bearing a carboxylic acid group (-COOH) and a secondary amine (-NH-) bridge to a second phenyl group. This arrangement of two aromatic systems linked by a heteroatom imparts specific conformational and electronic properties to the molecule.

The key functional groups—carboxylic acid, secondary amine, and the phenyl rings—define its chemical reactivity and potential for intermolecular interactions. The molecule is not perfectly planar due to steric hindrance between the aromatic rings. The dihedral angle between the planes of the two rings is a key conformational parameter, influencing the molecule's crystal packing and its interaction with biological targets. For instance, in the related compound 4-Fluoro-2-(phenylamino)benzoic acid, the dihedral angles between the aromatic rings in its two crystallographically independent molecules are 55.63 (5)° and 52.65 (5)°.[6]

The presence of an acidic proton on the carboxyl group and a proton on the secondary amine makes the molecule a hydrogen bond donor. The oxygen atoms of the carboxyl group act as hydrogen bond acceptors.[3] These features are critical for its solubility, melting point, and its ability to form stable complexes or bind to receptor sites.

Caption: 2D chemical structure of 4-(Phenylamino)benzoic acid.

Physicochemical Data

The physical properties of a compound dictate its handling, storage, and application, particularly in formulation and drug delivery. 4-(Phenylamino)benzoic acid is a solid at room temperature with limited solubility in water but better solubility in organic solvents.

| Property | Value | Source |

| Appearance | White to off-white or beige powder | Chem-Impex[7] |

| Melting Point | 182 - 185 °C | Chem-Impex[7] |

| XLogP3 | 3.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Storage | Room temperature, inert atmosphere, keep in dark place | BLD Pharm[5] |

Synthesis and Spectroscopic Characterization

General Synthesis Pathway: Ullmann Condensation

A common and effective method for synthesizing N-aryl amines is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. For 4-(Phenylamino)benzoic acid, this would involve the reaction of 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with aniline.

The causality behind this choice of reaction lies in its reliability for forming the crucial C-N bond between the two aromatic rings. The copper catalyst facilitates the coupling, while the base, often potassium carbonate, is necessary to neutralize the hydrohalic acid byproduct and deprotonate the amine, increasing its nucleophilicity.

Caption: General workflow for the Ullmann synthesis of 4-(Phenylamino)benzoic acid.

Experimental Protocol: Synthesis of N-Phenylanthranilic acid (2-isomer) via Ullmann Condensation

This protocol for the synthesis of the 2-isomer, N-Phenylanthranilic acid, serves as a self-validating system and a representative example of the Ullmann conditions that can be adapted for the 4-isomer.[8]

Materials:

-

2-Bromobenzoic acid (10 mmol)

-

Aniline (10 mmol)

-

Potassium carbonate (25 mmol)

-

Copper bronze (4 mmol)

-

Dimethylformamide (DMF, 40 mL)

-

Concentrated Hydrochloric Acid

-

Ice

Procedure:

-

Combine aniline (0.95 mL, 10 mmol), 2-bromobenzoic acid (2.01 g, 10 mmol), potassium carbonate (3.4 g, 25 mmol), copper bronze (0.256 g, 4 mmol), and DMF (40 mL) in a round-bottom flask equipped with a reflux condenser.[8]

-

Heat the reaction mixture to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled solution over ice with stirring to precipitate the product and quench the reaction.

-

Filter the mixture through celite to remove the copper catalyst and other insoluble materials.[8]

-

Acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH reaches 4. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[8]

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts and dry to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 4-(Phenylamino)benzoic acid, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide definitive structural confirmation. Expected signals include:

-

A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton (-COOH).

-

A singlet for the amine proton (-NH-), the chemical shift of which can vary.

-

A series of doublets and triplets in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. The para-substitution pattern of the benzoic acid moiety would lead to a characteristic pair of doublets.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR data. Key signals would include:

-

A peak for the carbonyl carbon (-COOH) typically found around 167-170 ppm.

-

Multiple signals in the aromatic region (approx. 115-150 ppm) for the 12 carbons of the two phenyl rings.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be:

-

A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.

-

An N-H stretch from the secondary amine around 3300-3400 cm⁻¹.

-

A strong C=O stretch from the carbonyl group at approximately 1680-1710 cm⁻¹.

-

C-N stretching vibrations and aromatic C=C and C-H bending vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (approx. 213.23).

Relevance in Research and Drug Development

4-(Phenylamino)benzoic acid is a valuable building block due to its structural similarity to biologically important molecules.[1][2]

-

Analogue of PABA: It is a structural analogue of para-aminobenzoic acid (PABA), a crucial intermediate in the synthesis of folate (Vitamin B9) in bacteria.[9] This relationship makes it and its derivatives useful tools for studying or targeting the folate biochemical pathway.[1][2]

-

Scaffold for Anti-inflammatory Drugs: The isomeric N-phenylanthranilic acid (2-(phenylamino)benzoic acid), also known as fenamic acid, is the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and diclofenac.[7][10] These drugs function by inhibiting cyclooxygenase (COX) enzymes. The structural motif of two aromatic rings linked by an N-H bridge is key to this activity, making the 4-isomer an interesting scaffold for designing new therapeutic agents.

-

Intermediate in Organic Synthesis: The dual functionality of the molecule (an amine and a carboxylic acid) allows for selective derivatization at either end, enabling the synthesis of a wide array of compounds, from dyes to complex pharmaceutical intermediates.[7][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-(Phenylamino)benzoic acid. Based on data for structurally similar compounds like benzoic acid and other aminobenzoic acids, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[12][13]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[12]

-

Hazards: The compound may cause skin and serious eye irritation.[12][14] Avoid breathing dust, as it may cause respiratory irritation.[13][14] It may be harmful if swallowed.[14]

-

First Aid:

Conclusion

4-(Phenylamino)benzoic acid is a well-defined chemical entity with a molecular weight of 213.23 g/mol . Its structure, comprising two phenyl rings linked by a secondary amine with a para-carboxylic acid group, provides a rich platform for chemical modification and has established it as a valuable intermediate in synthetic chemistry. Understanding its molecular structure, physicochemical properties, and spectroscopic signatures is fundamental for its effective use in research, particularly in the fields of drug discovery and materials science where its structural motifs are of proven importance.

References

- BLD Pharm. 4-(Phenylamino)benzoic acid.

- PubChem. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331.

- Biosynth. 4-(Phenylamino)benzoic acid | 17040-20-9 | SAA04020.

- BenchChem. 4-(Phenylamino)benzoic Acid|Research Chemical|RUO.

- PubChem. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386.

- BenchChem. 4-(Phenylamino)benzoic Acid|Research Chemical|RUO.

- Fisher Scientific. 4-(Methylamino)

- IUCr Journals. 4-Fluoro-2-(phenylamino)benzoic acid.

- NIST.

- ChemRxiv. Synthesis of N-Phenylanthranilic acid under Ullman conditions.

- ECHEMI. 4-(Benzoylamino)

- Spectrum Chemical.

- Chem-Impex. 2-(Phenylamino)benzoic acid.

- Annexe Chem Pvt Ltd.

- National Center for Biotechnology Information.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 17040-20-9|4-(Phenylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. annexechem.com [annexechem.com]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 4-(Phenylamino)benzoic Acid for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic data of 4-(phenylamino)benzoic acid, also known as 4-anilinobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate a deeper understanding of this compound's structural and electronic properties.

Introduction: The Significance of 4-(Phenylamino)benzoic Acid

4-(Phenylamino)benzoic acid (4-PABA) is a molecule of significant interest in medicinal chemistry and materials science.[1] As a derivative of both aniline and benzoic acid, its bifunctional nature makes it a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents.[1] Structurally, it is an isomer of the well-known non-steroidal anti-inflammatory drug (NSAID) precursor, N-phenylanthranilic acid (fenamic acid). Understanding the precise structural features of 4-PABA through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will provide a detailed examination of its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-(phenylamino)benzoic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and substitution patterns of the two aromatic rings.

Experimental Protocol: NMR Data Acquisition

High-quality NMR spectra are foundational to accurate structural elucidation. The following is a representative protocol for acquiring ¹H and ¹³C NMR data for 4-(phenylamino)benzoic acid.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(phenylamino)benzoic acid in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. DMSO-d₆ is a suitable choice due to its ability to dissolve the compound and to avoid obscuring key proton signals, particularly the labile N-H and COOH protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

A spectral width of approximately 200-250 ppm is appropriate to encompass all carbon resonances.

-

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Diagram: NMR Workflow

Caption: A generalized workflow for the acquisition and processing of NMR spectra.

¹H NMR Spectral Data of 4-(Phenylamino)benzoic Acid

The ¹H NMR spectrum of 4-(phenylamino)benzoic acid in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons, the amine proton, and the carboxylic acid proton.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.32 | Singlet | 1H | COOH |

| ~8.72 | Singlet | 1H | N-H |

| ~7.78 | Multiplet | 2H | Aromatic (ortho to COOH) |

| ~7.32 | Multiplet | 2H | Aromatic (ortho to NH) |

| ~7.17 | Multiplet | 2H | Aromatic (meta to NH) |

| ~7.05 | Multiplet | 2H | Aromatic (meta to COOH) |

| ~6.97 | Multiplet | 1H | Aromatic (para to NH) |

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Downfield Singlets: The most downfield signal at approximately 12.32 ppm is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding. The singlet at around 8.72 ppm corresponds to the amine proton.[2] Both of these are broad singlets and their chemical shifts can be concentration-dependent.

-

Aromatic Region: The aromatic protons resonate in the region between 6.97 and 7.81 ppm. The protons on the benzoic acid ring ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded in this region. Conversely, the protons on the aniline ring will have their chemical shifts influenced by the electron-donating nature of the amino group.

¹³C NMR Spectral Data of 4-(Phenylamino)benzoic Acid

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.2 | C=O (Carboxylic Acid) |

| ~148.0 | C-N (Benzoic Acid Ring) |

| ~141.5 | C-N (Aniline Ring) |

| ~131.1 | CH (ortho to COOH) |

| ~129.3 | CH (meta to NH on Aniline Ring) |

| ~121.6 | C-COOH (Benzoic Acid Ring) |

| ~120.6 | CH (ortho to NH on Aniline Ring) |

| ~119.1 | CH (para to NH on Aniline Ring) |

| ~114.0 | CH (meta to COOH) |

Note: Assignments are based on expected chemical shifts and data from related compounds.[2]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal at approximately 167.2 ppm is characteristic of a carboxylic acid carbonyl carbon.[2]

-

Quaternary Carbons: The carbons attached to the nitrogen atom (C-N) and the carboxylic acid group (C-COOH) are expected to be in the 120-150 ppm range. The carbon attached to the nitrogen on the benzoic acid ring is significantly deshielded.

-

Aromatic CH Carbons: The remaining signals in the aromatic region correspond to the protonated carbons of the two rings. The specific assignments can be confirmed with two-dimensional NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

Methodology:

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of 4-(phenylamino)benzoic acid (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: A background spectrum of the empty sample compartment is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

IR Spectral Data of 4-(Phenylamino)benzoic Acid

The IR spectrum of 4-(phenylamino)benzoic acid shows characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3408 | Strong | N-H Stretch |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1596 | Strong | C=C Aromatic Ring Stretch |

| ~1516 | Strong | N-H Bend and C=C Aromatic Ring Stretch |

| ~1304 | Strong | C-N Stretch and O-H Bend |

| ~1177 | Strong | C-H in-plane bending |

| ~831 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Data is based on the reported spectrum.[2]

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching Region: A very broad band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this broad band, a sharper peak around 3408 cm⁻¹ is indicative of the N-H stretching of the secondary amine.[2]

-

Carbonyl Stretching: A strong, sharp absorption band around 1670 cm⁻¹ is unequivocally assigned to the C=O stretching of the carboxylic acid group.[2] Its position suggests some degree of conjugation and/or hydrogen bonding.

-

Fingerprint Region: The region below 1600 cm⁻¹ contains numerous bands corresponding to aromatic C=C stretching, N-H bending, C-N stretching, and C-H bending vibrations, which are characteristic of the overall molecular structure. The strong band at approximately 831 cm⁻¹ is a good indicator of the 1,4-disubstitution (para) pattern on the benzoic acid ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Diagram: Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 4-(phenylamino)benzoic acid in EI-MS.

Mass Spectrum Analysis of 4-(Phenylamino)benzoic Acid

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 213, corresponding to the molecular weight of the compound (C₁₃H₁₁NO₂). This peak should be reasonably abundant.

-

Key Fragment Ions:

-

Loss of a hydroxyl radical (•OH): A peak at m/z 196, corresponding to the [M - OH]⁺ ion, is expected from the cleavage of the carboxylic acid group.

-

Loss of a carboxyl radical (•COOH): A peak at m/z 168, corresponding to the [M - COOH]⁺ ion, would result from the loss of the entire carboxylic acid group.

-

Further Fragmentation: The ion at m/z 168 could further fragment. Cleavage of the C-N bond could lead to ions such as the phenyl cation ([C₆H₅]⁺) at m/z 77 or the anilino radical cation ([C₆H₅NH]⁺˙) at m/z 93.

-

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and detailed structural confirmation of 4-(phenylamino)benzoic acid. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key carboxylic acid and secondary amine functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and utilization of 4-(phenylamino)benzoic acid in their scientific endeavors.

References

-

Li, R., et al. (2020). Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. CrystEngComm, 22(3), 454-462. Available at: [Link]

-

PubChem. (n.d.). 4-(Phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4-(Phenylamino)benzoic Acid: A Versatile Bifunctional Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylamino)benzoic acid, also known as 4-anilinobenzoic acid, is a deceptively simple yet powerful bifunctional building block in modern organic synthesis. Its structure, featuring a nucleophilic secondary amine and a versatile carboxylic acid appended to a diphenylamine framework, offers two distinct and strategically important points for molecular elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this scaffold. We will delve into the causality behind common synthetic routes, detail robust protocols for its key transformations, and survey its utility in the development of high-value molecules, from pharmaceuticals to advanced materials.

Core Molecular Attributes and Strategic Value

4-(Phenylamino)benzoic acid (Molecular Formula: C₁₃H₁₁NO₂) is a solid crystalline compound that serves as a pivotal intermediate in numerous synthetic endeavors.[1][2] Its value lies in the orthogonal reactivity of its two primary functional groups:

-

The Carboxylic Acid Moiety (-COOH): This group is a classic handle for forming esters, amides, and other acyl derivatives. Its presence is fundamental to the construction of countless biologically active molecules and polymer backbones.

-

The Diphenylamine (DPA) Core: The N-H bond of the secondary amine can undergo further arylation or alkylation. The electron-rich aromatic rings are amenable to electrophilic substitution, and the entire DPA scaffold is a well-known chromophore and hole-transporting moiety, making it valuable in materials science.[3]

This bifunctionality allows for sequential, controlled modifications, making it a highly strategic choice for building molecular complexity.[1]

Synthesis of the 4-(Phenylamino)benzoic Acid Scaffold

The efficient construction of the 4-(phenylamino)benzoic acid core is paramount. Two primary methodologies dominate its synthesis: the classic Ullmann condensation and the more contemporary Buchwald-Hartwig amination. The choice between them is often dictated by factors such as functional group tolerance, required reaction conditions, and catalyst cost.

Ullmann Condensation: A Classic C-N Bond Formation

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that has been a mainstay of C-N bond formation for over a century.[4][5][6] The reaction typically requires high temperatures and polar aprotic solvents like DMF.

Mechanism Rationale: The reaction is believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. The use of a base, such as potassium carbonate, is essential to deprotonate the amine and neutralize the hydrogen halide byproduct.[7]

Experimental Protocol: Ullmann Synthesis of 4-(Phenylamino)benzoic acid

-

Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.5 eq), and copper powder or copper(I) iodide (0.2 eq).

-

Solvent Addition: Add N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Execution: Heat the mixture to reflux (typically 140-150 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it over a mixture of ice and concentrated hydrochloric acid. This neutralizes the base and protonates the product, causing it to precipitate.

-

Purification: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 4-(phenylamino)benzoic acid.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Evolution

Developed in the 1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and higher functional group tolerance than its copper-catalyzed predecessors.[8][9]

Mechanism Rationale: This reaction follows a well-established catalytic cycle involving a palladium(0) species.[10]

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 4-bromobenzoic acid) to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (aniline) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst.[8][10]

The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step and stabilizing the catalyst.[8]

Diagram 1: Synthetic Routes to 4-(Phenylamino)benzoic Acid

Caption: Comparison of Ullmann and Buchwald-Hartwig synthesis routes.

Key Transformations and Synthetic Utility

The true power of 4-(phenylamino)benzoic acid lies in its application as a versatile building block. The carboxylic acid and the aromatic amine core provide independent levers for derivatization.

Reactions at the Carboxylic Acid: Amidation and Esterification

The conversion of the carboxylic acid to an amide is one of the most important transformations in medicinal chemistry. Direct condensation with an amine is inefficient; therefore, coupling reagents are employed to activate the carboxylic acid.

Mechanism Rationale (Amide Coupling): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) are commonly used.[11] EDC activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine. HOBt can react with the intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the amine.[11][12] More modern reagents like HATU offer even higher efficiency, especially for challenging couplings.[11]

Experimental Protocol: EDC/HOBt Mediated Amidation

-

Activation: Dissolve 4-(phenylamino)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) and cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at 0 °C for 30 minutes to ensure the formation of the activated ester.

-

Coupling: To the activated mixture, add the desired primary or secondary amine (1.0 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram 2: Derivatization of 4-(Phenylamino)benzoic Acid

Caption: Key synthetic transformations of the core scaffold.

Reactions Involving the Aromatic Core: Cross-Coupling Strategies

To utilize the aromatic backbone in modern cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. For instance, a halogenated derivative of 4-(phenylamino)benzoic acid can be a powerful substrate for palladium-catalyzed reactions like the Suzuki-Miyaura or Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction forges a new C-C bond between an aryl halide and an organoboron species (e.g., a boronic acid or ester).[13][14] It is renowned for its mild conditions and exceptional functional group tolerance. The catalytic cycle is similar in principle to the Buchwald-Hartwig amination but involves a transmetalation step where the organic group is transferred from boron to the palladium center.[15]

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing direct access to arylalkyne structures.[16][17] The process is typically co-catalyzed by palladium and copper(I) salts.[18][19] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper-acetylide intermediate that undergoes transmetalation with the palladium center.[16]

Diagram 3: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Applications in Science and Technology

The derivatives of 4-(phenylamino)benzoic acid are prevalent in several high-value research and development areas.

Medicinal Chemistry and Drug Development

The scaffold is a common feature in molecules designed for therapeutic intervention.

-

Anti-inflammatory Agents: The related 2-(phenylamino)benzoic acid core is the basis for fenamic acid NSAIDs.[20][21] Derivatives of the 4-isomer have also been investigated for similar properties.[22]

-

Antimicrobial Agents: The core structure can be elaborated into potent antibacterial agents, including against resistant strains like MRSA.[23][24]

-

Anticancer Agents: The diphenylamine framework has been incorporated into novel androgen receptor antagonists for the treatment of prostate cancer, offering an alternative to traditional pharmacophores.[25]

Materials Science

-

Polymers: As a bifunctional monomer containing both an amine and a carboxylic acid, it can be used in the synthesis of aramids or poly(amide-imide)s, which are known for their thermal stability.[20][26][27]

-

Dyes and Pigments: The extended π-system of the diphenylamine core makes it an excellent chromophore. Further functionalization can tune its color and properties for use as a dye or pigment.[28] Derivatives are also used in materials for organic light-emitting diodes (OLEDs) due to their hole-transporting properties.[3]

Conclusion

4-(Phenylamino)benzoic acid is a testament to the principle that simple, well-designed building blocks can unlock immense synthetic potential. Its robust synthesis via classic or modern methods provides a reliable supply, while its orthogonal functional groups offer a gateway to a vast chemical space. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and strategic application of this scaffold is not merely beneficial—it is essential for the efficient construction of the next generation of functional molecules.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7662–7669. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Phenylamino)benzoic acid. Retrieved from [Link]

-

Litchfield, V.J., et al. (2008). Synthesis of N-Phenylanthranilic acid under Ullman conditions. Synthetic Communications, 38(20), 3447-3455. [Protocol adapted from this source, available on ChemSpider SyntheticPages]. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidation of 4-Phenylbenzylamine with Carboxylic Acids [Data table]. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Radical Polymerization of N‐[4‐N′‐(Phenylamino‐carbonyl)phenyl]maleimide and its Copolymerization with Methyl Methacrylate. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Nakano, K., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 800-804. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Raj, K. C., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(10), 153. Retrieved from [Link]

-

Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Phenyl 4-(formylamino)benzoate. Retrieved from [Link]

-

Badsara, S. S., & Sharma, A. K. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1338. Retrieved from [Link]

-

de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene [Diagram]. Retrieved from [Link]

-

Wragg, A. B., et al. (2023). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 14(44), 12345-12354. Retrieved from [Link]

-

Calcagno, V., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591. Retrieved from [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1979). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]

-

Kim, Y., et al. (1999). Polymerization of N-[4-(azidocarbonyl)phenyl]maleimide and N-[4-(N′-phenoxycarbonylamino)phenyl]maleimide. Polymer, 40(23), 6439-6445. Retrieved from [Link]

-

ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,3-diaminopropan-2-ol. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. CrystEngComm, 22(30), 5036-5046. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthalimide Dyes and Pigments. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. iris.unito.it [iris.unito.it]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 14. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. chemimpex.com [chemimpex.com]

- 21. Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biosynth.com [biosynth.com]

- 23. mdpi.com [mdpi.com]

- 24. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. cpsm.kpi.ua [cpsm.kpi.ua]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

The Solubility Profile of 4-(Phenylamino)benzoic Acid: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Properties, Experimental Methodologies, and Thermodynamic Principles

Abstract

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is paramount for formulation design, bioavailability, and overall therapeutic efficacy. In chemical synthesis, solubility dictates the choice of reaction media, purification strategies, and crystallization processes.

4-(Phenylamino)benzoic acid (Figure 1) is an aromatic carboxylic acid with a secondary amine linkage. Its structural features—a polar carboxylic acid group capable of hydrogen bonding and a larger, more nonpolar diphenylamine backbone—suggest a complex solubility profile that is highly dependent on the nature of the solvent.

Figure 1: Chemical Structure of 4-(Phenylamino)benzoic acid

Caption: The structure of 4-(Phenylamino)benzoic acid, featuring a carboxylic acid group and a phenylamino moiety.

This guide will delve into the theoretical and practical aspects of determining and understanding the solubility of this compound.

Physicochemical Properties of 4-(Phenylamino)benzoic Acid

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Key properties for 4-(Phenylamino)benzoic acid are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(Phenylamino)benzoic Acid

| Property | Value | Source |

| IUPAC Name | 4-anilinobenzoic acid | [1] |

| CAS Number | 17040-20-9 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

The presence of both a hydrogen bond donor (the carboxylic acid proton and the amine proton) and acceptors (the carbonyl oxygen and the nitrogen atom), along with the aromatic rings, suggests that 4-(Phenylamino)benzoic acid will exhibit varied solubility in solvents with different polarities and hydrogen bonding capabilities.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[2][3]. This method is based on achieving a saturated solution in equilibrium with the solid phase.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Step-by-Step Experimental Protocol

The following protocol outlines the determination of the solubility of 4-(Phenylamino)benzoic acid using the shake-flask method.

-

Preparation: Add an excess amount of crystalline 4-(Phenylamino)benzoic acid to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached[2]. The optimal time should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand in the constant-temperature bath for several hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Analysis: Determine the concentration of 4-(Phenylamino)benzoic acid in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[4]. A calibration curve prepared with standard solutions of known concentrations should be used for quantification[5].

-

Calculation: Convert the measured concentration into the desired units, such as mole fraction (x) or grams of solute per 100 g of solvent.

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the shake-flask method for determining solubility.

Expected Solubility Profile and Comparative Analysis

While specific quantitative data for 4-(Phenylamino)benzoic acid is scarce, we can infer its likely solubility behavior by examining its structure and comparing it to related compounds.

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid and amine groups can form hydrogen bonds with alcohol solvents. Therefore, moderate to good solubility is expected in solvents like methanol, ethanol, and propanol.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid and amine protons. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar diphenylamine portion of the molecule will have favorable interactions with nonpolar solvents. However, the polar carboxylic acid group will be disfavored. Consequently, low solubility is expected in these solvents.

To illustrate these principles, Table 2 presents the experimental mole fraction solubility of the structurally similar compound, p-aminobenzoic acid, in various solvents.

Table 2: Mole Fraction Solubility (x) of p-Aminobenzoic Acid at 298.15 K

| Solvent | Mole Fraction (x) |

| Methanol | 0.083 |

| Ethanol | 0.046 |

| 2-Propanol | 0.027 |

| Acetonitrile | 0.019 |

| Water | 0.0007 |

Note: Data for p-aminobenzoic acid is provided for illustrative purposes.

Thermodynamic Modeling of Solubility

Thermodynamic models are powerful tools for correlating and predicting solubility data, reducing the need for extensive experimentation.

The Jouyban-Acree Model

The Jouyban-Acree model is a widely used semi-empirical model for correlating the solubility of a solute in binary solvent mixtures at various temperatures[6][7]. The general form of the model is:

ln xm,T = f₁ ln x₁,T + f₂ ln x₂,T + (f₁f₂ / T) Σ Jᵢ(f₁ - f₂)ⁱ

where xm,T is the mole fraction solubility of the solute in the mixed solvent at temperature T, f₁ and f₂ are the mole fractions of the solvents in the initial binary solvent mixture, x₁,T and x₂,T are the mole fraction solubilities of the solute in the pure solvents at temperature T, and Jᵢ are the model constants obtained by regression of experimental data.

The NRTL Model

The Non-Random Two-Liquid (NRTL) model is an activity coefficient model that can be used to describe the phase behavior of liquid mixtures[8][9]. It is particularly useful for systems with partial miscibility. The model considers the non-random distribution of molecules in a mixture and uses binary interaction parameters to account for the intermolecular forces. The NRTL equation can be used to calculate the activity coefficient of the solute, which is then used to determine its solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding the solubility profile of 4-(Phenylamino)benzoic acid. While a significant gap exists in the publicly available experimental data for this specific compound, a thorough understanding of its physicochemical properties, coupled with established experimental methodologies like the shake-flask method and the application of thermodynamic models, empowers researchers to systematically investigate and predict its solubility in various solvent systems. The comparative analysis with structurally related compounds further enriches this understanding, providing a solid foundation for future experimental work and applications in drug development and chemical synthesis. It is recommended that future research efforts focus on generating reliable experimental solubility data for 4-(Phenylamino)benzoic acid in a diverse range of organic solvents to further validate the theoretical predictions and expand its utility in various scientific disciplines.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link][10]

- Jouyban, A., & Acree Jr, W. E. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences, 25(2), 165-170.

- Martínez, F., Jouyban, A., & Peña, M. Á. (2018). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 23(11), 2949.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292331, 4-(Phenylamino)benzoic acid. Retrieved from [Link][1]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Semantic Scholar. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Retrieved from [Link][7]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link][2]

-

Chen, C. C., & Crafts, P. (2006). Correlation and Prediction of Drug Molecule Solubility with the NRTL-SAC Model. AIChE Annual Meeting, Conference Proceedings.[9]

- Chen, C. C., & Song, Y. (2004). Solubility modeling with a nonrandom two-liquid segment activity coefficient model. Industrial & Engineering Chemistry Research, 43(26), 8354-8362.

-

Fakhree, M. A. A., et al. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47.[11]

-

Gani, R., et al. (2011). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. AIChE Journal, 57(5), 1293-1306.[8]

-

Pop, A., et al. (2014). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Journal of Agroalimentary Processes and Technologies, 20(1), 7-11.[5]

- Svärd, M., et al. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(25), 5038-5047.

- Wan, Y., et al. (2020). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution.

Sources

- 1. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fimm.valahia.ro [fimm.valahia.ro]

- 6. [PDF] Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. helixchrom.com [helixchrom.com]

- 11. jbiochemtech.com [jbiochemtech.com]

A-Z Guide to Buchwald-Hartwig Amination: Empowering C-N Bond Formation in Modern Synthesis

Introduction: The Transformative Power of the C-N Bond

The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are ubiquitous structural motifs in a vast array of bioactive molecules, approved drugs, and functional organic materials.[1][2] Historically, the synthesis of these crucial compounds was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance inherent in classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4]

The advent of the Buchwald-Hartwig amination in the mid-1990s, pioneered independently by Stephen L. Buchwald and John F. Hartwig, represented a paradigm shift in C-N bond construction.[3][5] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means to connect aryl or heteroaryl halides and pseudohalides with a wide range of amines.[6][7] Its mild conditions and broad applicability have revolutionized the synthesis of arylamines, making it an indispensable tool for researchers, scientists, and drug development professionals.[2][6] This guide offers an in-depth exploration of the Buchwald-Hartwig amination, from its core mechanistic principles to practical experimental guidance and its impact on contemporary drug discovery.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Mechanism